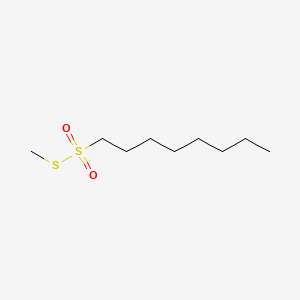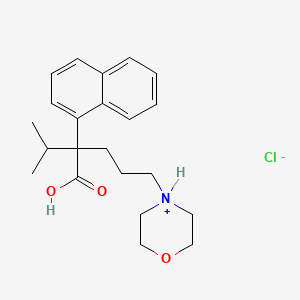
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22H30ClNO3 and a molecular weight of 391.9315 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a morpholinopropyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride typically involves the following steps:
Formation of the Naphthaleneacetic Acid Core: The initial step involves the synthesis of naphthaleneacetic acid through a Friedel-Crafts acylation reaction.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a suitable propyl halide derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: Lacks the isopropyl and morpholinopropyl groups, making it less complex.
Alpha-isopropyl-1-naphthaleneacetic acid: Similar but lacks the morpholinopropyl group.
Alpha-(3-morpholinopropyl)-1-naphthaleneacetic acid: Similar but lacks the isopropyl group.
Uniqueness
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
6525-14-0 |
|---|---|
Formule moléculaire |
C22H30ClNO3 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
5-morpholin-4-ium-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17(2)22(21(24)25,11-6-12-23-13-15-26-16-14-23)20-10-5-8-18-7-3-4-9-19(18)20;/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,25);1H |
Clé InChI |
QOSPRCUPWQFEDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC[NH+]1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


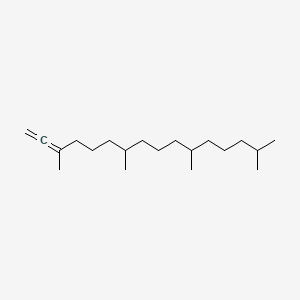


![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

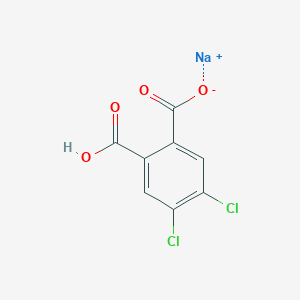
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
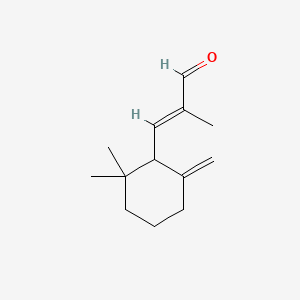

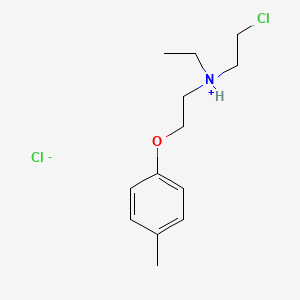
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
